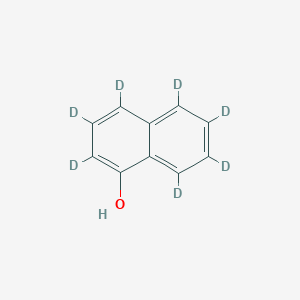

1-Naphthol-d7

Description

The exact mass of the compound 1-Naphthol-2,3,4,5,6,7,8-d7 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583893 | |

| Record name | (~2~H_7_)Naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124251-84-9 | |

| Record name | (~2~H_7_)Naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124251-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthol-d7: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of 1-Naphthol-d7, a deuterated analog of 1-naphthol (B170400). Designed for researchers, scientists, and drug development professionals, this document details its use as an internal standard in analytical chemistry, particularly for the biomonitoring of naphthalene (B1677914) exposure.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of 1-naphthol where seven hydrogen atoms on the naphthalene ring have been replaced by deuterium (B1214612) atoms. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical methods. The deuteration has a minimal impact on its chemical properties, allowing it to mimic the behavior of endogenous 1-naphthol during sample preparation and analysis.

The IUPAC name for this compound is 2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol .[1][2] The structure consists of a naphthalene ring system with a hydroxyl group at position 1. All other positions on the aromatic rings are occupied by deuterium.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 124251-84-9 | [1] |

| Molecular Formula | C₁₀HD₇O | [3] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| Exact Mass | 151.1015 Da | [1] |

| Appearance | White to Pale Brown Solid | [3] |

| Melting Point | 94-96 °C | [4][5] |

| Boiling Point | 278-280 °C | [4][5] |

| Isotopic Purity | >97 atom % D | [6] |

| Purity (HPLC) | >95% | [1] |

| Solubility | Soluble in simple organic solvents. | [7] |

| Storage | Store at -20°C to -80°C under nitrogen. | [8] |

Synthesis Pathway

A generalized pathway starting from naphthalene is illustrated below. To synthesize this compound, one would begin with Naphthalene-d8 and follow a similar reaction sequence.

Caption: General synthesis route for 1-Naphthol.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of 1-naphthol and its isomer, 2-naphthol (B1666908), in biological matrices.[4][8] 1-Naphthol is a major metabolite of naphthalene, a common polycyclic aromatic hydrocarbon (PAH) and the active ingredient in some moth repellents.[7] It is also a metabolite of the insecticide carbaryl.[1] Therefore, measuring urinary levels of naphthols is a key method for biomonitoring human exposure to these compounds.

By adding a known quantity of this compound to a sample at the beginning of the analytical process, any loss of the target analyte (unlabeled 1-naphthol) during extraction, derivatization, or instrumental analysis can be corrected for, leading to highly accurate and precise results.

Experimental Protocols

The following is a detailed protocol for the simultaneous determination of 1-naphthol and 2-naphthol in human urine using this compound as an internal standard, adapted from a validated gas chromatography-mass spectrometry (GC-MS) method.[4]

Protocol: Quantification of Urinary Naphthols by GC-MS

4.1. Materials and Reagents

-

1-Naphthol and 2-Naphthol analytical standards

-

This compound (Internal Standard, IS)

-

β-glucuronidase/arylsulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

-

Sodium hydroxide (B78521) (NaOH) solution (0.5 M)

-

Acetic anhydride (B1165640)

-

n-Hexane (pesticide residue analysis grade)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Blank human urine

4.2. Preparation of Solutions

-

Standard Stock Solutions: Prepare individual stock solutions of 1-naphthol, 2-naphthol, and this compound at 1.00 g/L in acetonitrile. Store at 4°C.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank urine with the mixed 1-naphthol and 2-naphthol standard solutions to achieve final concentrations ranging from 1 to 100 µg/L.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at 5000 µg/L in acetonitrile.

4.3. Sample Preparation Procedure

-

Enzymatic Hydrolysis:

-

Pipette 2 mL of urine (calibration standard or unknown sample) into a glass test tube.

-

Add 20 µL of the 5000 µg/L internal standard solution (this compound).

-

Add 1 mL of 0.5 M acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex the mixture and incubate at 37°C for at least 16 hours to deconjugate the naphthol metabolites.[4]

-

-

In-situ Derivatization and Extraction:

-

Allow the sample to cool to room temperature.

-

Add 1 mL of 0.5 M NaOH solution.

-

Add 50 µL of acetic anhydride and immediately vortex for 10 seconds to acetylate the naphthols.[4]

-

Let the tube stand for 10 minutes.

-

Add 1 mL of n-hexane and shake the mixture gently for 2 minutes.

-

Centrifuge the sample at ~1900 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (n-hexane) to an autosampler vial.

-

4.4. GC-MS Instrumental Analysis

-

GC System: Agilent 7890B or similar.

-

Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium.

-

MS System: Agilent 5977B HES or similar.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

4.5. Calibration and Quantification

-

Process the calibration standards (1-100 µg/L) alongside the unknown samples using the procedure described above.

-

Construct a calibration curve by plotting the peak area ratio of the analyte (e.g., 1-naphthyl acetate) to the internal standard (1-naphthyl-d7 acetate) against the concentration of the analyte.

-

Determine the concentration of naphthols in the unknown samples from the linear regression of the calibration curve.

Caption: Workflow for the GC-MS analysis of urinary naphthols.

Spectroscopic Information

While experimental spectra for this compound are not widely published, its key spectral features can be predicted based on its structure and comparison to its unlabeled counterpart.

Table 2: Predicted Spectroscopic Features of this compound

| Technique | Predicted Features | Rationale |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 151. A mass shift of +7 amu compared to unlabeled 1-naphthol (m/z 144).[6] | The seven deuterium atoms (mass ≈ 2 amu) replace seven protium (B1232500) atoms (mass ≈ 1 amu), resulting in a net mass increase of 7. |

| ¹H NMR | A single, broad singlet in the 4-6 ppm range (solvent dependent). The complex multiplet pattern seen in the aromatic region (7-8 ppm) for 1-naphthol will be absent. | The seven aromatic protons are replaced by deuterium, which is not observed in ¹H NMR. Only the hydroxyl (-OH) proton remains. |

| Infrared (IR) Spectroscopy | Presence of a broad O-H stretching band (~3200-3600 cm⁻¹). Appearance of C-D stretching bands (~2100-2300 cm⁻¹). Aromatic C-H stretching bands (~3000-3100 cm⁻¹) will be absent or significantly diminished. | The O-H bond vibration remains. The C-D bonds will vibrate at a lower frequency than C-H bonds due to the heavier mass of deuterium. |

References

- 1. series.publisso.de [series.publisso.de]

- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthol synthesis - chemicalbook [chemicalbook.com]

- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

1-Naphthol-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Naphthol-d7 (CAS Number: 12451-84-9), a deuterated analog of 1-Naphthol (B170400). This stable isotope-labeled compound is a critical tool in analytical chemistry, particularly for the accurate quantification of naphthalene (B1677914) metabolites in biological matrices. This document details its chemical and physical properties, its primary application as an internal standard, and a representative experimental protocol for its use in gas chromatography-mass spectrometry (GC-MS).

Core Properties and Specifications

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| CAS Number | 12451-84-9[1][2] |

| Molecular Formula | C₁₀HD₇O[1] |

| Molecular Weight | 151.21 g/mol [1][2] |

| IUPAC Name | 2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol[1] |

| Synonyms | 1-Naphthol-2,3,4,5,6,7,8-d7, 1-Naphthalen-d7-ol[1] |

| Isotopic Purity | ≥97 atom % D[1] |

| Chemical Purity | >95% (HPLC)[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to Pale Brown Solid[1] |

| Melting Point | 94-96 °C (lit.)[1] |

| Boiling Point | 278-280 °C (lit.)[1] |

| Solubility | Soluble in Chloroform, DMSO, Methanol[1] |

| Storage | Store at -20°C under an inert atmosphere[1] |

Role in Naphthalene Metabolism and Analysis

1-Naphthol is a primary metabolite of naphthalene, a common polycyclic aromatic hydrocarbon (PAH) found in the environment.[3] Exposure to naphthalene is a concern in occupational health, and monitoring its metabolites in urine is a key method for assessing exposure levels.[1] this compound, as a deuterated internal standard, is crucial for the accurate quantification of 1-naphthol in biological samples. Its utility stems from its similar chemical and physical behavior to the unlabeled analyte during sample preparation and analysis, while its distinct mass allows for precise measurement by mass spectrometry.

Below is a diagram illustrating the metabolic pathway of naphthalene to 1-naphthol.

Caption: Simplified metabolic pathway of naphthalene to 1-naphthol and its conjugates.

Experimental Protocol: Quantification of Urinary 1-Naphthol using GC-MS

This section provides a detailed methodology for the determination of 1-naphthol in human urine using this compound as an internal standard, adapted from established analytical methods.[1][4]

1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

1-Naphthol (Analytical Standard)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Acetic anhydride (B1165640)

-

Sodium hydroxide (B78521) (0.5 M)

-

n-Hexane (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

2. Preparation of Standard and Internal Standard Solutions

-

Stock Solutions (1 g/L): Prepare stock solutions of 1-Naphthol and this compound in acetonitrile.

-

Working Solutions: Prepare working solutions by diluting the stock solutions with acetonitrile to the desired concentrations for calibration curves.

3. Sample Preparation

-

Enzymatic Hydrolysis: To 1 mL of urine sample in a glass tube, add 50 µL of the this compound internal standard working solution. Add 1 mL of 0.5 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the naphthol metabolites.

-

In-situ Derivatization: After hydrolysis, add 100 µL of 0.5 M NaOH to adjust the pH to 12-13. Add 50 µL of acetic anhydride and vortex for 10 seconds to form the acetylated derivatives.

-

Liquid-Liquid Extraction: Add 2 mL of n-hexane to the sample, vortex for 1 minute, and then centrifuge at 3000 rpm for 5 minutes.

-

Sample Analysis: Transfer the upper organic layer (n-hexane) to an autosampler vial for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

1-Naphthyl acetate (from 1-Naphthol): m/z 186, 144, 115

-

1-Naphthyl-d7 acetate (from this compound): m/z 193, 151, 122

-

5. Calibration and Quantification

-

Prepare calibration standards by spiking blank urine with known concentrations of 1-Naphthol (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/L).

-

Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

-

Construct a calibration curve by plotting the ratio of the peak area of the 1-naphthyl acetate to the peak area of the internal standard (1-Naphthyl-d7 acetate) against the concentration of 1-Naphthol.

-

The concentration of 1-Naphthol in the unknown samples can be determined from this calibration curve.

Below is a diagram illustrating the experimental workflow.

Caption: Experimental workflow for the quantification of urinary 1-naphthol using GC-MS.

References

- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 4. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to the Synthesis and Purification of 1-Naphthol-d7

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Naphthol-d7, a deuterated analog of 1-naphthol (B170400). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize isotopically labeled compounds. The guide details a plausible synthetic route, purification methodologies, and relevant analytical data.

Introduction

This compound is a stable isotope-labeled version of 1-naphthol, where seven hydrogen atoms on the naphthalene (B1677914) ring have been replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an invaluable internal standard for mass spectrometry-based quantitative analysis of 1-naphthol and its metabolites. The minimal impact of deuteration on the chemical properties allows it to mimic the behavior of the unlabeled analog during sample preparation and analysis, ensuring high accuracy and precision.

Physicochemical Properties and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₀HD₇O |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 124251-84-9 |

| Appearance | White to pale brown solid |

| Melting Point | 94-96 °C (lit.)[1] |

| Boiling Point | 278-280 °C (lit.)[1] |

| Isotopic Purity | Typically >95% atom D |

| Purity (HPLC) | >95% |

| Accurate Mass | 151.1015 |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and effective method involves a multi-step synthesis starting from commercially available naphthalene-d8 (B43038). This approach is based on well-established industrial processes for the synthesis of 1-naphthol.[2]

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process: the sulfonation of naphthalene-d8 to produce naphthalene-d7-sulfonic acid, followed by alkali fusion and subsequent acidification to yield the final product.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a chemically plausible guide based on established reactions and should be performed by a qualified chemist in a properly equipped laboratory with all necessary safety precautions in place.

Materials:

-

Naphthalene-d8

-

Deuterated sulfuric acid (D₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Appropriate solvents for purification (e.g., aqueous methanol, cyclohexane)

Procedure:

-

Sulfonation of Naphthalene-d8:

-

In a round-bottom flask, react naphthalene-d8 with deuterated sulfuric acid at approximately 80°C for 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with ice-cold deuterated water, and the resulting naphthalene-d7-sulfonic acid is precipitated as its sodium salt by the addition of sodium chloride.

-

The precipitate is filtered, washed with cold deuterated water, and dried.

-

-

Alkali Fusion and Acidification:

-

The dried sodium naphthalene-d7-sulfonate is carefully added to molten sodium hydroxide at 300-320°C.

-

The fusion mixture is heated for approximately 30-60 minutes.

-

After cooling, the solid mass is dissolved in hot water and then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

The crude product is extracted with dichloromethane, and the organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification of the crude this compound is crucial to achieve the high purity required for its use as an internal standard. The choice of purification method depends on the nature of the impurities.

Purification Workflow

References

A Technical Guide to the Isotopic Purity and Enrichment of 1-Naphthol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity analysis, and enrichment determination of 1-Naphthol-d7. This deuterated analog of 1-Naphthol is a critical tool in various scientific disciplines, particularly in drug metabolism studies, environmental analysis, and as an internal standard for mass spectrometry-based quantification. This document outlines detailed experimental protocols and presents quantitative data in a structured format to aid researchers in their applications of this stable isotope-labeled compound.

Synthesis of this compound

The synthesis of this compound can be approached through several methods, primarily involving the introduction of deuterium (B1214612) into the naphthalene (B1677914) ring system. Two common strategies are acid-catalyzed hydrogen-deuterium (H/D) exchange and synthesis from a deuterated precursor.

1.1. Acid-Catalyzed Hydrogen-Deuterium Exchange

This method involves the direct exchange of hydrogen atoms for deuterium on the naphthalene ring in the presence of a strong deuterated acid.

-

Protocol:

-

Dissolve 1-Naphthol in a solution of deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). The concentration of the acid can range from 50-70% by weight[1].

-

Heat the mixture at an elevated temperature (e.g., 100-150°C) in a sealed reaction vessel for a specified period to facilitate the exchange[1]. The reaction time will influence the degree of deuteration.

-

Monitor the progress of the H/D exchange reaction by taking aliquots and analyzing them using ¹H NMR to observe the reduction in the intensity of the aromatic proton signals[2].

-

Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., Na₂CO₃) and extract the deuterated 1-Naphthol using an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic extract with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting this compound using column chromatography or recrystallization.

-

1.2. Synthesis from a Deuterated Precursor

An alternative route involves the synthesis of 1-Naphthol from a commercially available deuterated naphthalene, such as Naphthalene-d8[3].

-

Protocol:

-

Nitrate Naphthalene-d8 using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to produce 1-Nitronaphthalene-d7[4].

-

Reduce the nitro group of 1-Nitronaphthalene-d7 to an amine using a reducing agent like iron in the presence of an acid, yielding 1-Aminonaphthalene-d7[4].

-

Convert the amino group of 1-Aminonaphthalene-d7 to a hydroxyl group via a diazonium salt intermediate. This is typically achieved by reacting the amine with sodium nitrite (B80452) in an acidic solution, followed by hydrolysis of the resulting diazonium salt[5].

-

Purify the synthesized this compound using standard laboratory techniques such as column chromatography or recrystallization.

-

Caption: Synthetic workflow for this compound from a deuterated precursor.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is crucial to ensure the quality and reliability of this compound for its intended applications. The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the level of deuteration and the positions of deuterium incorporation.

-

¹H NMR Protocol:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not contain residual signals in the aromatic region of interest.

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the residual protons on the naphthalene ring.

-

The percentage of deuteration can be calculated by comparing the integral of the residual proton signals to the integral of the non-deuterated hydroxyl proton (if it is not exchanged) or to an internal standard of known concentration. The isotopic enrichment is determined by the reduction in the signal intensity compared to a non-deuterated 1-Naphthol standard.

-

-

²H NMR Protocol:

-

Dissolve the this compound sample in a protonated solvent (e.g., CHCl₃ or DMSO).

-

Acquire a ²H NMR spectrum.

-

The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium. The relative integrals of the different deuterium signals can provide information about the distribution of deuterium at different positions on the naphthalene ring.

-

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution of this compound[6][7].

-

GC-MS Protocol:

-

Derivatization: To improve volatility for gas chromatography, the hydroxyl group of this compound is often derivatized, for example, by acetylation with acetic anhydride (B1165640) to form 1-acetoxynaphthalene-d7[8].

-

GC Separation: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms)[8]. The GC program should be optimized to achieve good separation of the analyte.

-

MS Analysis: Acquire mass spectra in full scan mode to observe the molecular ion cluster and in selected ion monitoring (SIM) mode to quantify the different isotopologues. The molecular ion (M⁺) of the derivatized this compound will be observed at m/z 193, with the base peak corresponding to the loss of the acetyl group at m/z 151 ([C₁₀D₇OH]⁺)[8].

-

-

LC-HRMS Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration that provides a stable signal (e.g., 100-1000 ng/mL)[9].

-

LC Separation: Inject the sample into an LC-HRMS system. A reverse-phase C18 column is commonly used with a gradient elution of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid[10].

-

HRMS Analysis: Acquire data in full scan mode with a mass range that encompasses the unlabeled (d0) to the fully deuterated (d7) species. The high resolution of the instrument allows for the separation of the different isotopologues[9].

-

Data Analysis: Extract the ion chromatograms for each isotopologue (M, M+1, M+2, ..., M+7). The isotopic purity is calculated from the relative abundance of each isotopologue in the mass spectrum[7].

-

Quantitative Data Presentation

The following tables summarize key quantitative data related to the analysis of this compound.

Table 1: Isotopic Distribution of this compound by Mass Spectrometry

| Isotopologue | Notation | Theoretical m/z | Observed m/z (example) | Relative Abundance (%) |

| 1-Naphthol | d0 | 144.0575 | 144.0573 | < 1 |

| d1 | 145.0638 | 145.0636 | < 1 | |

| d2 | 146.0701 | 146.0699 | < 2 | |

| d3 | 147.0764 | 147.0762 | < 5 | |

| d4 | 148.0827 | 148.0825 | < 10 | |

| d5 | 149.0890 | 149.0888 | < 20 | |

| d6 | 150.0953 | 150.0951 | ~30 | |

| This compound | d7 | 151.1016 | 151.1014 | > 97 |

Note: The observed m/z and relative abundance are illustrative and will vary depending on the specific batch and the analytical instrument used.

Table 2: Typical Performance of Analytical Methods for Naphthol Analysis using a Deuterated Internal Standard

| Parameter | GC-MS (with Derivatization) | LC-MS/MS |

| Linearity (R²) | >0.999[10] | >0.99 |

| Limit of Detection (LOD) | 0.30 µg/L[10] | 0.91 ng (on column) |

| Limit of Quantification (LOQ) | 1.00 µg/L[10] | 1.8 ng (on column) |

| Intraday Precision (%RSD) | 0.3% - 3.9%[10] | 7.2 (± 4.5) |

| Interday Precision (%RSD) | 0.4% - 4.1%[10] | 6.8 (± 5.0) |

| Recovery | 90.8% - 98.1%[10] | -13.1 to +5.2 (% of target) |

Data is indicative of the performance achievable for the target analytes (e.g., 1-Naphthol) when using a deuterated internal standard like this compound or its isomer 2-Naphthol-d7.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the determination of isotopic purity of this compound.

Caption: Workflow for the analysis of isotopic purity and enrichment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Naphthalene (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-365-5 [isotope.com]

- 4. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to 1-Naphthol-d7: Solubility, Experimental Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Naphthol-d7, a deuterated analog of 1-Naphthol (B170400). It includes available solubility data in methanol (B129727) and other organic solvents, a general experimental protocol for solubility determination, and a key application workflow in the context of analytical research. This document is intended to be a valuable resource for professionals requiring information on the handling and application of this stable isotope-labeled compound.

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its solubility properties are expected to be very similar to its non-deuterated counterpart, 1-Naphthol. The primary difference between the two compounds is the substitution of seven hydrogen atoms with deuterium, which results in a slight increase in molecular weight but does not significantly alter the molecule's polarity or intermolecular forces.[1]

1-Naphthol is a crystalline solid that is sparingly soluble in water but shows good solubility in various organic solvents.[2][3] This is attributed to its aromatic naphthalene (B1677914) ring, which is nonpolar, and the polar hydroxyl group that can participate in hydrogen bonding.[4]

Qualitative Solubility Data

Qualitative assessments indicate that this compound is slightly soluble in methanol, chloroform, and DMSO.[5] Based on the known solubility of 1-Naphthol, it is reasonable to infer that this compound is also soluble in a range of other common organic solvents.

Quantitative Solubility Data (Inferred from 1-Naphthol)

The following table summarizes the available quantitative and qualitative solubility data for 1-Naphthol, which can be used as a reliable proxy for this compound.

| Solvent | Quantitative Solubility (for 1-Naphthol) | Qualitative Description | Reference(s) |

| Methanol | Data not specified | Slightly Soluble (for this compound) | [5] |

| Ethanol | Very Soluble | Soluble | [2][3][6] |

| Chloroform | Freely Soluble | Slightly Soluble (for this compound) | [2][5] |

| DMSO | Data not specified | Slightly Soluble (for this compound) | [5] |

| Benzene | Freely Soluble | Soluble | [2] |

| Ether | Very Soluble | Soluble | [2][3] |

| Acetone | Soluble | Readily Dissolves | [3][4] |

| Water | 866 mg/L at 25 °C | Sparingly Soluble, Insoluble | [2][3] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Materials

-

This compound

-

Solvent of interest (e.g., methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

-

Quantification of Dissolved Solute:

-

Dilute the collected supernatant with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the analyte in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Workflow for determining the solubility of this compound.

Application in Analytical Methods

This compound is frequently used as an internal standard in analytical methods, particularly for the biomonitoring of naphthalene exposure.[7][8] Naphthalene is metabolized in the body to 1-naphthol and other compounds, which are then excreted in urine. The concentration of these metabolites in urine is a biomarker of exposure.

The use of a deuterated internal standard like this compound is crucial for accurate quantification because it behaves almost identically to the non-labeled analyte (1-naphthol) during sample preparation and analysis, but it can be distinguished by a mass spectrometer due to its higher mass.[9] This allows for the correction of any analyte loss during extraction and variations in instrument response.

Experimental Workflow: Biomonitoring of Naphthalene Exposure

The following diagram illustrates a typical workflow for the analysis of 1-naphthol in urine samples using this compound as an internal standard.

References

- 1. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound CAS#: 124251-84-9 [m.chemicalbook.com]

- 6. α-Naphthol or 1-Naphthol or alpha-Naphthol Manufacturers, with SDS [mubychem.com]

- 7. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. series.publisso.de [series.publisso.de]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 1-Naphthol-d7 for Researchers and Drug Development Professionals

An In-depth Look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Characteristics and Analytical Applications of a Key Deuterated Internal Standard.

This technical guide provides a comprehensive overview of 1-Naphthol-d7, a deuterated analog of 1-naphthol (B170400), for its application in quantitative analysis. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for accurate and precise measurements in complex matrices. This guide details the predicted NMR and mass spectrometry data for this compound and provides a detailed experimental protocol for its use in a gas chromatography-mass spectrometry (GC-MS) workflow.

Core Physicochemical Properties

| Property | Value |

| Chemical Name | 1-Naphthalenol-2,3,4,5,6,7,8-d7 |

| Synonyms | 1-Hydroxynaphthalene-d7, α-Naphthol-d7 |

| CAS Number | 124251-84-9 |

| Molecular Formula | C₁₀HD₇O |

| Molecular Weight | 151.21 g/mol |

Predicted NMR and Mass Spectrometry Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart due to the substitution of seven hydrogen atoms with deuterium. The primary observable signal would be from the single remaining proton on the naphthalene (B1677914) ring system and the hydroxyl proton.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0-8.0 | Multiplet | Aromatic-H |

| Variable | Singlet (broad) | O-H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show signals for all 10 carbon atoms. The signals for the deuterated carbons will appear as multiplets with attenuated intensity due to C-D coupling.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-OH |

| ~110-140 | Aromatic C |

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak at m/z 151. The fragmentation pattern will be influenced by the stability of the naphthyl ring system.

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular Ion) |

| 122 | [M-CHO]⁺ or [M-CO-H]⁺ |

| 94 | Further fragmentation |

Experimental Protocols

The following is a detailed protocol for the quantitative analysis of 1-naphthol in biological samples using this compound as an internal standard, adapted from established methods for naphthalene metabolite analysis.[1][2]

Sample Preparation (Urine)

-

Enzymatic Hydrolysis: To 1 mL of urine sample, add 50 µL of a this compound internal standard solution (in methanol), 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0), and 20 µL of β-glucuronidase/arylsulfatase. Vortex the mixture.

-

Incubation: Incubate the samples at 37°C for 16 hours to deconjugate the naphthol metabolites.

-

Extraction: Perform a liquid-liquid extraction by adding 2 mL of n-hexane and vortexing for 2 minutes.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Derivatization: Transfer the organic (upper) layer to a clean tube. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the tube and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether derivatives.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or similar[1]

-

Mass Spectrometer: Agilent 5977B HES or similar[1]

-

Capillary Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Parameters:

| Parameter | Value |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 100°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |

MS Parameters:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Transfer Line Temp | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters for TMS-derivatives:

| Analyte | Quantification Ion (m/z) | Qualifier Ion (m/z) |

| 1-Naphthol-TMS | 216 | 201 |

| This compound-TMS | 223 | 208 |

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for using a deuterated internal standard and a simplified metabolic pathway of naphthalene.

Caption: Experimental workflow for quantification using a deuterated internal standard.

Caption: Simplified metabolic pathway of naphthalene leading to 1-naphthol formation.

References

- 1. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. series.publisso.de [series.publisso.de]

Spectroscopic Analysis of 1-Naphthol-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 1-Naphthol, serving as a reference for the analysis of its deuterated analog, 1-Naphthol-d7. Due to the limited availability of public spectral data for this compound, this document will focus on the well-documented spectra of 1-Naphthol and discuss the anticipated isotopic effects of deuteration.

Introduction to 1-Naphthol and its Deuterated Analog

1-Naphthol (α-naphthol) is an aromatic organic compound with the formula C₁₀H₇OH. It is a white solid that is a fluorescent isomer of 2-naphthol.[1] 1-Naphthol and its derivatives are precursors to a variety of compounds, including insecticides and pharmaceuticals such as nadolol (B74898) and the antidepressant sertraline.[1] this compound is a deuterated version of 1-Naphthol, where seven hydrogen atoms on the naphthalene (B1677914) ring have been replaced with deuterium (B1214612). This isotopic labeling is particularly useful in metabolic studies, mass spectrometry, and as an internal standard in analytical chemistry.

FT-IR Spectroscopy

FT-IR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

Expected FT-IR Spectrum of this compound

The C-D (carbon-deuterium) stretching vibrations are expected to appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H (carbon-hydrogen) stretching vibrations (around 3000-3100 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-D bending vibrations will also be shifted to lower wavenumbers. The O-H (hydroxyl) stretching band, typically a broad peak around 3200-3600 cm⁻¹, should remain largely unaffected.

FT-IR Spectral Data of 1-Naphthol

The following table summarizes the main absorption bands observed in the FT-IR spectrum of 1-Naphthol.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3200-3600 | O-H | Stretching | Strong, Broad |

| 3000-3100 | Aromatic C-H | Stretching | Medium |

| 1585-1600 | Aromatic C=C | Stretching | Medium |

| 1400-1500 | Aromatic C=C | Stretching | Medium |

| 1250-1000 | C-H | In-plane bending | Weak |

| 1260 | C-O | Stretching | Strong |

Data is compiled from typical values for aromatic alcohols and related compounds.[2][3]

Experimental Protocol for FT-IR Spectroscopy

A common method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet method.[4]

Materials and Equipment:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

This compound sample (1-2 mg)

-

Dry Potassium Bromide (KBr) powder (100-200 mg)[4]

Procedure:

-

Grinding: Grind 1-2 mg of the this compound sample with 100-200 mg of dry KBr powder in an agate mortar. The mixture should be homogenous.[4]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

Background Spectrum: Obtain a background spectrum of a blank KBr pellet to account for any atmospheric and instrumental contributions.[5]

-

Sample Analysis: Place the sample pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

An alternative for soluble solids is the thin solid film method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. The absorption of radiation is associated with the excitation of electrons from lower to higher energy levels.[7]

UV-Vis Spectral Data of 1-Naphthol

The UV-Vis spectrum of 1-Naphthol is characterized by absorption maxima (λmax) corresponding to electronic transitions within the naphthalene ring system. The deuteration in this compound is not expected to significantly alter the UV-Vis spectrum, as the electronic transitions are primarily influenced by the π-electron system of the aromatic rings and the hydroxyl group, not the mass of the nuclei.

The absorption maxima for 1-Naphthol in various solvents are presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | 292, 308, 322 | log ε = 3.67, 3.52, 3.31 |

| n-Hexane | ~311 (¹Lₐ), ~322 (¹Lₑ) | Not specified |

Data sourced from NIST Chemistry WebBook and other spectroscopic studies.[8][9][10]

Experimental Protocol for UV-Vis Spectroscopy

The following is a general procedure for obtaining the UV-Vis spectrum of a compound like this compound.[11][12]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, hexane)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable spectroscopic grade solvent. Perform serial dilutions to obtain a series of standard solutions.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. The instrument will subtract this baseline from the sample spectra.[12]

-

Sample Measurement: Rinse a cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for FT-IR and UV-Vis spectroscopic analysis.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Caption: Workflow for UV-Vis spectroscopic analysis.

References

- 1. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ej-eng.org [ej-eng.org]

- 8. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Naphthalenol [webbook.nist.gov]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. jove.com [jove.com]

A Technical Guide to 1-Naphthol-d7: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Naphthol-d7, a deuterated analog of 1-naphthol (B170400). This stable isotope-labeled compound is a critical tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, toxicology, and environmental analysis. This document details its commercial availability, plausible synthetic routes, and key applications, with a focus on its role as an internal standard in mass spectrometry-based analytical methods.

Commercial Availability of this compound

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. The quality and specifications of the product can vary between suppliers. Below is a summary of commercially available this compound, providing key quantitative data for easy comparison.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities |

| --INVALID-LINK-- | 124251-84-9 | C₁₀HD₇O | 151.21 | Not explicitly stated, ring-d7 | >95% (HPLC)[1] | 5 mg, 10 mg, 50 mg[1] |

| --INVALID-LINK-- | 124251-84-9 | C₁₀D₇HO | 151.21 | 97 atom % D | Not explicitly stated | 1 g[2] |

| --INVALID-LINK-- | 124251-84-9 | C₁₀HD₇O | 151.21 | 97 atom % D | 95% by CP[] | Inquiry for mg, g, kg, ton[] |

| --INVALID-LINK-- | 124251-84-9 | C₁₀HD₇O | 151.21 | Not explicitly stated | Not explicitly stated | Inquiry for various quantities |

| --INVALID-LINK-- | Not specified | Not specified | Not specified | Not specified | Not specified | Not Available For Sale[4] |

| --INVALID-LINK-- | 124251-84-9 | Not specified | Not specified | 97 atom % D | Not specified | 1 g[2] |

| --INVALID-LINK-- | 124251-84-9 | C₁₀HD₇O | 151.21 | Not explicitly stated | Not explicitly stated | Inquiry to multiple suppliers[5] |

Synthesis of this compound: Experimental Protocols

Plausible Synthetic Route for this compound

The following protocol is a proposed synthetic route based on established methods for the synthesis of 1-nitronaphthalene (B515781) and its subsequent conversion to 1-naphthol.[7][8]

Step 1: Nitration of Naphthalene-d8 (B43038) to 1-Nitronaphthalene-d7

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve naphthalene-d8 in a suitable solvent like glacial acetic acid or 1,4-dioxane.[7][8]

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of naphthalene-d8, maintaining the reaction temperature below 10°C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water to precipitate the crude 1-nitronaphthalene-d7.

-

Purification: Filter the crude product, wash with cold water until neutral, and then recrystallize from a suitable solvent like ethanol (B145695) to obtain pure 1-nitronaphthalene-d7.

Step 2: Reduction of 1-Nitronaphthalene-d7 to 1-Naphthylamine-d7 (B13405012)

-

Reduction: The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in the presence of an acid like hydrochloric acid).

-

Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to isolate the 1-naphthylamine-d7. This typically involves basification to liberate the free amine, followed by extraction with an organic solvent and subsequent purification by distillation or crystallization.

Step 3: Hydrolysis of 1-Naphthylamine-d7 to this compound

-

Hydrolysis: The final step involves the hydrolysis of the amino group to a hydroxyl group. This is typically achieved by heating the 1-naphthylamine-d7 with an aqueous acidic solution (e.g., sulfuric acid) under pressure.

-

Purification: The resulting this compound can be purified by techniques such as steam distillation or recrystallization from a suitable solvent.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in analytical chemistry, particularly for the quantification of 1-naphthol and its metabolites in biological matrices using mass spectrometry (MS) techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

Internal Standard for Bioanalytical Methods

Deuterated standards are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, leading to similar extraction efficiencies and chromatographic retention times. However, their difference in mass allows for their distinct detection by a mass spectrometer. This co-elution and mass difference enable accurate quantification by correcting for variations during sample preparation and instrumental analysis.[9]

Experimental Protocol: Quantification of Urinary 1-Naphthol using GC-MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the simultaneous determination of urinary 1- and 2-naphthol.[9]

-

Sample Preparation:

-

To a 2 mL urine sample, add a known amount of this compound internal standard solution.

-

Add 1 mL of 0.5 M acetate (B1210297) buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase solution to hydrolyze the conjugated metabolites.

-

Vortex the mixture and incubate at 37°C for at least 16 hours.

-

-

Derivatization and Extraction:

-

After incubation, add 50 µL of acetic anhydride (B1165640) for in-situ derivatization of the naphthols.

-

Perform a liquid-liquid extraction with n-hexane.

-

Centrifuge to separate the phases and transfer the organic layer to a clean tube.

-

-

GC-MS Analysis:

-

Inject an aliquot of the organic extract into the GC-MS system.

-

GC Conditions:

-

Column: HP-5ms Ultra Inert capillary column (or equivalent).

-

Injector: Splitless mode.

-

Oven Program: A suitable temperature gradient to separate the derivatized analytes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the acetylated derivatives of 1-naphthol and this compound.

-

-

Metabolism and Pharmacokinetic Studies

1-Naphthol is a major metabolite of naphthalene (B1677914), a common environmental pollutant and a component of some industrial products.[12] Understanding the metabolism of naphthalene is crucial for assessing its toxicity and potential carcinogenicity. This compound can be used as a tracer in in-vivo and in-vitro studies to investigate the metabolic pathways of naphthalene and the pharmacokinetics of 1-naphthol itself.[13]

The metabolic pathway of naphthalene involves its oxidation by cytochrome P450 enzymes to form naphthalene-1,2-oxide, which can then be converted to 1,2-dihydrodiol or spontaneously rearrange to form 1-naphthol.[14] 1-Naphthol is further metabolized through conjugation with sulfate (B86663) or glucuronic acid before excretion.[15][16]

Visualizations

Naphthalene Metabolism Pathway

Caption: Simplified metabolic pathway of naphthalene.

Analytical Workflow for Urinary 1-Naphthol Quantification

Caption: Workflow for urinary 1-naphthol analysis.

References

- 1. This compound | CAS 124251-84-9 | LGC Standards [lgcstandards.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. This compound | Deton Corp [detoncorp.com]

- 5. This compound | 124251-84-9 [chemicalbook.com]

- 6. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 7. scitepress.org [scitepress.org]

- 8. youtube.com [youtube.com]

- 9. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Stability and Storage of 1-Naphthol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Naphthol-d7, a deuterated analog of 1-Naphthol. Maintaining the chemical and isotopic integrity of this compound is critical for its effective use in research and development, particularly in applications such as metabolic studies, as a tracer, or as an internal standard in analytical methods.[1]

Core Principles of Stability and Storage

This compound, like its non-deuterated counterpart, is susceptible to degradation from environmental factors. The primary concerns for the storage of this compound are its sensitivity to light, air (oxygen), and moisture. Exposure to these elements can lead to chemical degradation and potentially isotopic exchange, compromising the integrity of the compound.

Key Stability Considerations:

-

Light Sensitivity: 1-Naphthol and its deuterated analog are known to be light-sensitive.[2] Exposure to light can cause the compound to darken and degrade.

-

Air Sensitivity: The compound is also sensitive to air, particularly oxygen, which can lead to oxidation.[2]

-

Hygroscopicity: While not explicitly stated for this compound, deuterated compounds, in general, can be hygroscopic and readily absorb moisture from the atmosphere. This can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange, especially if the deuterium (B1214612) atoms are in labile positions.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to proper storage protocols. The following table summarizes the recommended storage conditions for both the neat (solid) compound and its solutions.

| Parameter | Solid Compound | Solutions |

| Temperature | +4°C | -20°C to -80°C |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Inert gas (e.g., Argon, Nitrogen) |

| Light | Protect from light (use amber vials) | Protect from light (use amber vials) |

| Container | Tightly sealed, airtight container | Tightly sealed, airtight container |

| Moisture | Store in a dry environment (desiccator) | Use anhydrous, deuterated solvents |

Table 1: Recommended Storage Conditions for this compound

For long-term storage of the solid compound, refrigeration at +4°C is recommended. To prevent oxidation and moisture absorption, the vial should be sealed under an inert atmosphere. For solutions, storage at -20°C for up to one month or -80°C for up to six months is advisable, with the solution blanketed under nitrogen.

Chemical Stability and Degradation

This compound is generally stable under the recommended storage conditions. However, deviation from these conditions can lead to degradation. The primary degradation pathway for 1-Naphthol is oxidation.

Potential Degradation Pathway:

Exposure to air and light can initiate the oxidation of 1-Naphthol. A likely degradation pathway involves the formation of 1,4-naphthoquinone. This occurs through the formation of a 1-naphthol-3,4-oxide intermediate.[3][4]

Incompatible Materials

To prevent unwanted reactions and degradation, this compound should not be stored with or exposed to the following materials:

-

Strong oxidizing agents

-

Strong bases

-

Acid chlorides

-

Acid anhydrides

-

Halogens

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound are not widely published, a general approach can be formulated based on established practices for pharmaceutical stability testing and the known properties of the compound.

General Stability Testing Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound into amber vials.

-

For solution stability, dissolve the compound in a suitable anhydrous, deuterated solvent (e.g., acetonitrile-d3, methanol-d4) to a known concentration.

-

Blanket the headspace of the vials with an inert gas (e.g., argon or nitrogen) before sealing.

-

-

Storage Conditions:

-

Store the vials under various conditions to assess stability. These should include:

-

Recommended Storage: +4°C (solid), -20°C and -80°C (solution), protected from light.

-

Accelerated Stability: Higher temperatures (e.g., 25°C, 40°C) with controlled humidity.

-

Photostability: Exposure to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

-

Time Points:

-

Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term stability; shorter intervals for accelerated and photostability studies).

-

-

Analytical Method:

-

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used.

-

The method must be capable of separating the intact this compound from any potential degradation products.

-

Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and, if possible, quantify any significant degradation products.

-

Determine the rate of degradation under each storage condition to establish a shelf-life.

-

The following diagram illustrates a general workflow for a stability study.

Conclusion

The stability of this compound is crucial for its reliable use in scientific research. By adhering to the storage conditions outlined in this guide—namely, protection from light, air, and moisture, and storage at cool to sub-zero temperatures under an inert atmosphere—researchers can ensure the chemical and isotopic integrity of the compound over an extended period. For critical applications, it is recommended to perform in-house stability assessments to confirm its suitability for the intended use.

References

Deconstructing the Certificate of Analysis for 1-Naphthol-d7: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like 1-Naphthol-d7 is a critical document. It provides the necessary assurance of identity, purity, and quality, which are fundamental to the validity of analytical data. This in-depth guide will dissect a typical CoA for this compound, offering insights into the interpretation of key data and the methodologies used to obtain them.

Summary of Quantitative Data

A Certificate of Analysis for this compound presents a suite of quantitative measurements that collectively define the quality of the material. The following tables summarize the typical specifications and results one might expect to find.

Table 1: Identification and General Properties

| Parameter | Specification | Typical Value |

| Chemical Name | This compound | 2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol |

| CAS Number | 124251-84-9 | 124251-84-9[1] |

| Molecular Formula | C₁₀HD₇O | C₁₀HD₇O |

| Molecular Weight | 151.21 g/mol | 151.21 g/mol [1][2] |

| Appearance | White to Off-White Solid | Conforms |

| Melting Point | 94-96 °C | 94-96 °C[3] |

| Boiling Point | 278-280 °C | 278-280 °C[3] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification | Typical Result |

| Chemical Purity | HPLC | >95% | 99.7% |

| Isotopic Purity (D) | Mass Spectrometry | ≥97 atom % D | 98.5 atom % D |

| Isotopic Distribution | Mass Spectrometry | Conforms to structure | d₇: >98%, d₆: <2%, d₀-d₅: <0.1% |

| Residual Solvents | GC-HS | Per USP <467> | No significant peaks |

| Elemental Analysis | Combustion Analysis | %C, %H (D) theoretical ±0.4% | Conforms |

Experimental Protocols

The data presented in a CoA are the result of rigorous analytical testing. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to separate, identify, and quantify each component in the sample, thereby determining the chemical purity of the this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215 nm.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Purity and Distribution

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The isotopic distribution is determined by comparing the intensities of the peaks corresponding to the deuterated species (d₇) and any residual lower-deuterated or non-deuterated (d₀) species. Isotopic purity is calculated from this distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and/or ²H NMR are used to confirm the structure of the molecule and the positions of the deuterium (B1214612) labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. For ¹H NMR of this compound, the spectrum should show a significant reduction in the signals corresponding to the aromatic protons and a prominent signal for the hydroxyl proton. The positions of the remaining small proton signals confirm the locations of any residual non-deuterated sites.

Visualizing the Workflow and Logic

To better understand the process of analyzing this compound and the relationship between the different tests, the following diagrams are provided.

The diagram above illustrates the general workflow from receiving a batch of this compound to the final generation of its Certificate of Analysis.

This second diagram shows the logical relationship between the different analytical tests and how they contribute to the overall quality assessment of the this compound, confirming its identity and purity to ensure it meets the required specifications.

References

Biodegradation of 1-Naphthol and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation pathways of 1-naphthol (B170400), a common environmental pollutant and a metabolite of various industrial chemicals. It further explores the potential biodegradation of its deuterated analog, a critical aspect for understanding reaction mechanisms and kinetic isotope effects. This document synthesizes key findings on the metabolic routes, participating microorganisms, and relevant enzymatic processes under both aerobic and anaerobic conditions. Detailed experimental protocols and quantitative data from cited studies are presented to facilitate further research and application in bioremediation and drug metabolism studies.

Aerobic Biodegradation Pathway of 1-Naphthol

Under aerobic conditions, the microbial degradation of 1-naphthol is primarily initiated by hydroxylation, leading to the formation of 1,2-dihydroxynaphthalene. This central intermediate is then funneled into the well-established naphthalene (B1677914) degradation pathway, typically proceeding through salicylate (B1505791) and gentisate before entering the tricarboxylic acid (TCA) cycle. Several bacterial genera, including Pseudomonas, Sphingobium, and Rhodococcus, have been identified as capable of degrading 1-naphthol.

The initial and rate-limiting step in this pathway is the conversion of 1-naphthol to 1,2-dihydroxynaphthalene, a reaction catalyzed by 1-naphthol hydroxylase or a similar monooxygenase/dioxygenase. Subsequent enzymatic reactions lead to ring cleavage and eventual mineralization.

Signaling Pathway Diagram

Caption: Aerobic biodegradation pathway of 1-Naphthol.

Anaerobic Biodegradation Pathway of 1-Naphthol

The anaerobic degradation of aromatic compounds is a more complex and less understood process compared to its aerobic counterpart. While direct studies on the anaerobic biodegradation of 1-naphthol are limited, insights can be drawn from studies on naphthalene under anaerobic conditions. The proposed initial step involves the activation of the aromatic ring, often through carboxylation, rather than hydroxylation. For naphthalene, this leads to the formation of 2-naphthoic acid. It is plausible that 1-naphthol could be similarly carboxylated as an initial activation step before further reduction and ring cleavage. Sulfate-reducing and nitrate-reducing bacteria are implicated in these processes.

Proposed Anaerobic Pathway Diagram

Caption: Proposed anaerobic biodegradation pathway of 1-Naphthol.

Biodegradation of Deuterated 1-Naphthol and Kinetic Isotope Effects

Direct experimental data on the biodegradation of deuterated 1-naphthol is not extensively available in the current literature. However, the study of deuterated analogs is crucial for elucidating reaction mechanisms through the analysis of kinetic isotope effects (KIEs). The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.

In the context of 1-naphthol biodegradation, a primary KIE would be expected if a C-H bond at a position targeted for enzymatic cleavage (e.g., hydroxylation) is replaced with a C-D bond. The breaking of the stronger C-D bond would be slower, resulting in a slower degradation rate for the deuterated compound. This would provide strong evidence for the specific C-H bond cleavage being the rate-determining step of that enzymatic reaction.

A proposed experimental workflow to investigate this is outlined below.

Experimental Workflow for Deuterated 1-Naphthol Biodegradation Study

Caption: Experimental workflow for KIE analysis of deuterated 1-Naphthol.

Quantitative Data on 1-Naphthol Biodegradation

The following tables summarize quantitative data from various studies on the microbial degradation of 1-naphthol.

Table 1: Degradation of 1-Naphthol by Pseudomonas sp. Y2 [1]

| Parameter | Value |

| Strain | Pseudomonas sp. Y2 |

| Initial 1-Naphthol Conc. | Not specified |

| Degradation Efficiency | 95.3% within 24 hours |

| Optimal pH | 10 |

| Optimal Temperature | 27°C |

| Culture Medium | Peptone (1%), Beef Extract (0.3%), NaCl (0.5%), Fructose (B13574) (0.9%), Tween 80 (0.9%) |

Table 2: Degradation of 1-Naphthol by Sphingobium sp. strain B2 [2][3]

| Condition | Degradation Time | Initial OD600 | Final OD600 |

| 0.1 mM 1-Naphthol | 108 hours | 0.25 | 0.18 |

| 0.1 mM 1-Naphthol + 0.8 mM Glucose | < 6 hours | 0.25 | 0.34 |

Table 3: Degradation of 1-Naphthol by Rhodococcus sp. NCIMB 12038 [4][5]

| Carbon Source for Growth | Initial 1-Naphthol Conc. | % Degradation (3 hours) |

| Pyruvate | 0.35 mM | ~55% |

| Naphthalene | 0.35 mM | ~45% |

| Salicylate | 0.35 mM | ~10% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning 1-naphthol biodegradation.

Microbial Culture and Biodegradation Assay (Pseudomonas sp. Y2)[1]

-